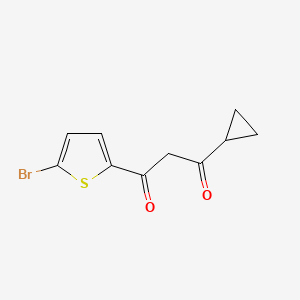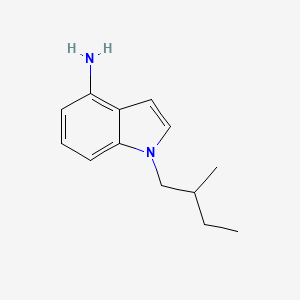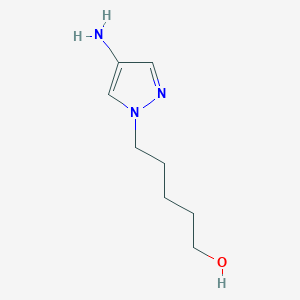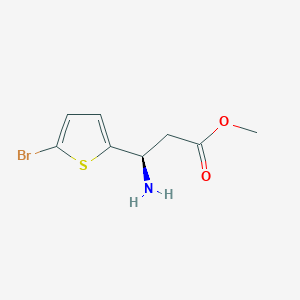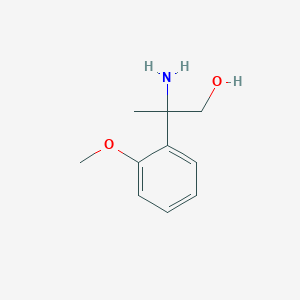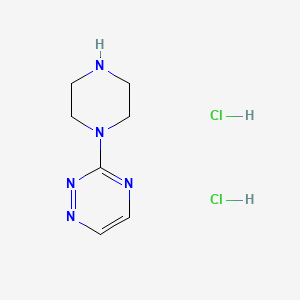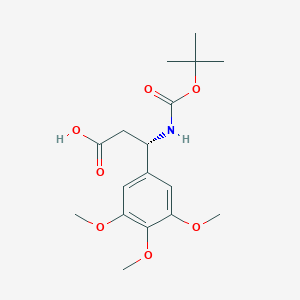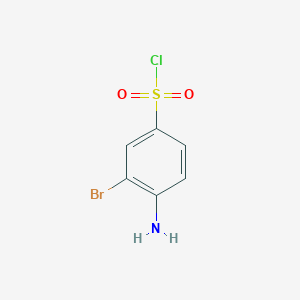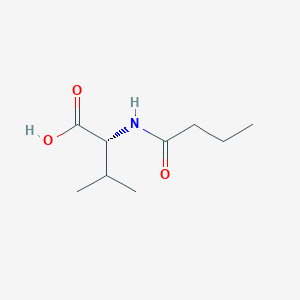
(R)-2-Butyramido-3-methylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-butanamido-3-methylbutanoic acid is a chiral amino acid derivative This compound is notable for its specific stereochemistry, which can influence its reactivity and interactions in various chemical and biological contexts
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-butanamido-3-methylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as butanoic acid derivatives and amines.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved through the reaction of a butanoic acid derivative with an amine under dehydrating conditions, often using reagents like carbodiimides (e.g., DCC) or coupling agents like EDCI.
Stereoselective Synthesis: Ensuring the correct stereochemistry (2R) is crucial. This can be achieved through chiral catalysts or by starting with chiral precursors.
Industrial Production Methods
In an industrial setting, the production of (2R)-2-butanamido-3-methylbutanoic acid may involve:
Large-Scale Amidation: Utilizing continuous flow reactors to maintain optimal reaction conditions and improve yield.
Purification: Techniques such as crystallization, chromatography, or distillation to isolate the desired product with high purity.
Quality Control: Rigorous testing to ensure the correct stereochemistry and absence of impurities.
化学反応の分析
Types of Reactions
(2R)-2-butanamido-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation.
Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution Reactions: Conditions may involve nucleophiles such as amines or alcohols under acidic or basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted amides or esters.
科学的研究の応用
(2R)-2-butanamido-3-methylbutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism by which (2R)-2-butanamido-3-methylbutanoic acid exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, influencing their activity.
Pathways: It can be involved in metabolic pathways, potentially affecting the synthesis or degradation of other biomolecules.
類似化合物との比較
Similar Compounds
(2S)-2-butanamido-3-methylbutanoic acid: The enantiomer of the compound, which may have different biological activities.
N-acetyl-L-leucine: Another amino acid derivative with similar structural features but different functional properties.
L-valine: A branched-chain amino acid with a similar backbone but lacking the amide group.
Uniqueness
(2R)-2-butanamido-3-methylbutanoic acid is unique due to its specific stereochemistry and the presence of both an amide and a methyl-substituted butanoic acid group. This combination of features makes it particularly interesting for applications requiring chiral specificity and functional versatility.
特性
分子式 |
C9H17NO3 |
|---|---|
分子量 |
187.24 g/mol |
IUPAC名 |
(2R)-2-(butanoylamino)-3-methylbutanoic acid |
InChI |
InChI=1S/C9H17NO3/c1-4-5-7(11)10-8(6(2)3)9(12)13/h6,8H,4-5H2,1-3H3,(H,10,11)(H,12,13)/t8-/m1/s1 |
InChIキー |
XFBGKIUQJKBFIO-MRVPVSSYSA-N |
異性体SMILES |
CCCC(=O)N[C@H](C(C)C)C(=O)O |
正規SMILES |
CCCC(=O)NC(C(C)C)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


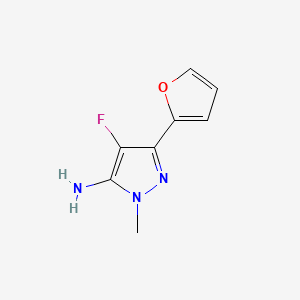

![3-[[4-(1-Methylethyl)-1-piperazinyl]methyl]benzonitrile](/img/structure/B13628286.png)
